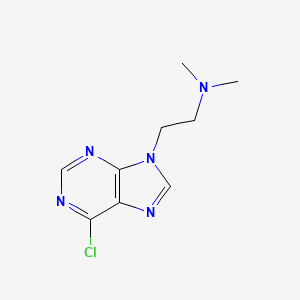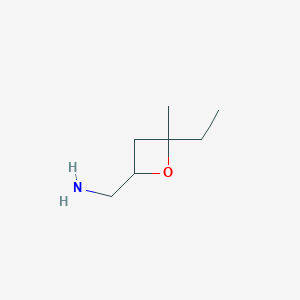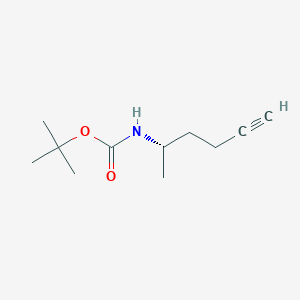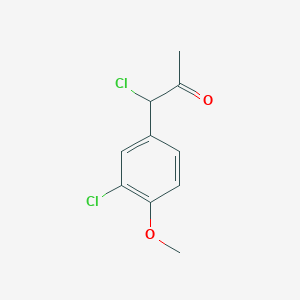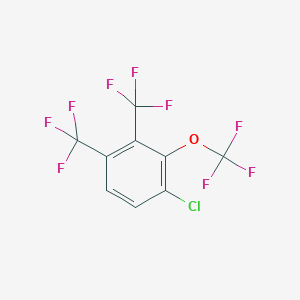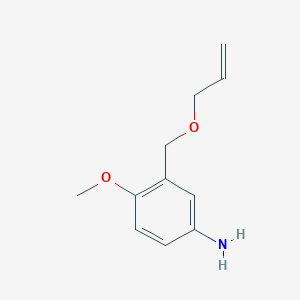
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, methylthio, and chloropropanone functional groups
Méthodes De Préparation
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted aromatic compound followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the chloropropanone moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-2-one: Differing by the position of the chloropropanone group.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-bromopropan-2-one: Differing by the presence of a bromine atom instead of chlorine.
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-3-hydroxypropan-2-one: Differing by the presence of a hydroxyl group instead of chlorine.
Propriétés
Formule moléculaire |
C11H12BrClOS |
|---|---|
Poids moléculaire |
307.63 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(6-12)9(5-11)4-10(14)7-13/h2-3,5H,4,6-7H2,1H3 |
Clé InChI |
BPVLQTKYZBIMET-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


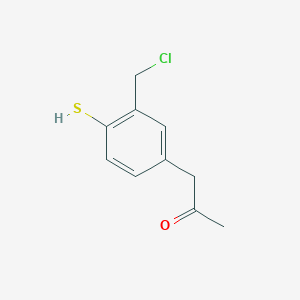
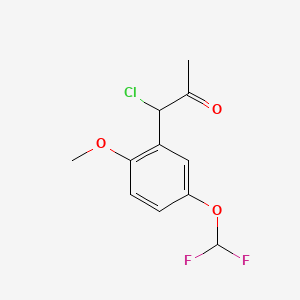
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

